molecular formula C11H12O3 B8415405 Benzoyloxyethyl vinyl ether

Benzoyloxyethyl vinyl ether

Cat. No.: B8415405
M. Wt: 192.21 g/mol
InChI Key: NFASKBANFMISNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyloxyethyl vinyl ether is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from benzoic acid and 2-vinyloxyethanol, combining the aromatic properties of benzoic acid with the reactive vinyl ether group of 2-vinyloxyethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid 2-vinyloxyethyl ester typically involves the esterification of benzoic acid with 2-vinyloxyethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Benzoyloxyethyl vinyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Hydrolysis: Benzoic acid and 2-vinyloxyethanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Benzoic alcohol and 2-vinyloxyethanol.

Mechanism of Action

The mechanism of action of benzoic acid 2-vinyloxyethyl ester involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing benzoic acid and 2-vinyloxyethanol. Benzoic acid can then exert its antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyloxyethyl vinyl ether is unique due to the presence of the vinyl ether group, which imparts additional reactivity and potential for polymerization. This makes it a valuable compound in the synthesis of specialized polymers and materials .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-ethenoxyethyl benzoate

InChI

InChI=1S/C11H12O3/c1-2-13-8-9-14-11(12)10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

NFASKBANFMISNN-UHFFFAOYSA-N

Canonical SMILES

C=COCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzoic acid (244 g) (2 mol) was dissolved in 3,000 ml of toluene, and thereto were added 320 g of 2-chloroethyl vinyl ether, 88 g of sodium hydroxide, 25 g of tetrabutylammonium bromide, and 100 g of triethylamine. The resulting mixture was stirred with heating at 120° C. for 5 hours.
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
catalyst
Reaction Step Two

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